1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene
Overview
Description
1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene is an organic compound with the molecular formula C15H12I2O2. This compound is characterized by the presence of iodine atoms attached to a benzene ring, which is further connected to another benzene ring through a propoxy linkage. It is a high-purity organic reagent and is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of 1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenol and 1-iodo-4-nitrobenzene.
Formation of Propoxy Linkage: The 4-iodophenol is reacted with 1-bromo-3-chloropropane under basic conditions to form 4-iodophenoxypropane.
Coupling Reaction: The 4-iodophenoxypropane is then coupled with 1-iodo-4-nitrobenzene in the presence of a palladium catalyst to form the desired product
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene involves its ability to undergo various chemical transformations. The iodine atoms in the compound can participate in substitution reactions, making it a versatile intermediate in organic synthesis. The propoxy linkage provides flexibility and stability to the molecule, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene can be compared with other similar compounds such as:
4-Iododiphenyl Ether: This compound has a similar structure but lacks the propoxy linkage, making it less flexible.
1-Iodo-4-(4-iodophenoxy)benzene: This compound is similar but does not have the propoxy group, affecting its reactivity and applications
The uniqueness of this compound lies in its propoxy linkage, which provides additional stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-iodo-4-[3-(4-iodophenoxy)propoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14I2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJSUFFHDYXBFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCOC2=CC=C(C=C2)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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